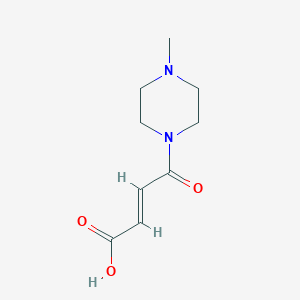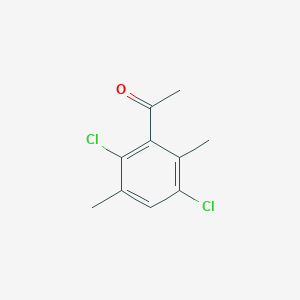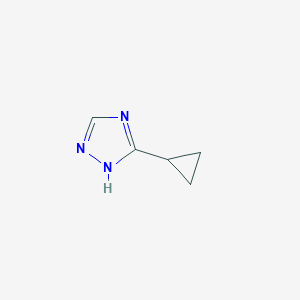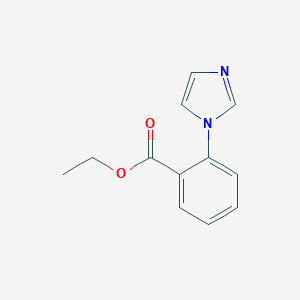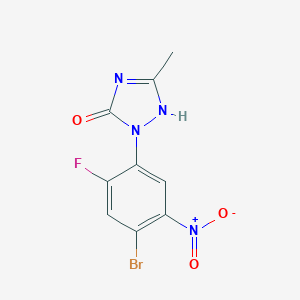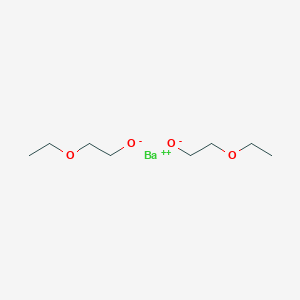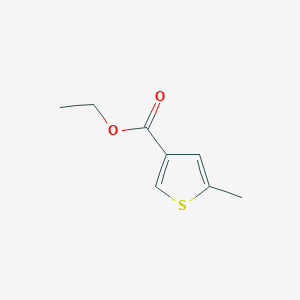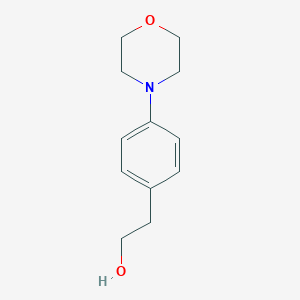
2-(4-Morpholinophenyl)ethanol
Descripción general
Descripción
“2-(4-Morpholinophenyl)ethanol” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is also known by other names such as 4-(4-Morpholinyl)benzeneethanol and 2-(4-Morpholin-4-ylphenyl)ethanol .
Synthesis Analysis
The synthesis of “2-(4-Morpholinophenyl)ethanol” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions include the use of johnphos, sodium t-butanolate, and palladium diacetate in toluene at 70 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of “2-(4-Morpholinophenyl)ethanol” consists of a morpholine ring attached to a phenyl ring through an ethanol chain .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Morpholinophenyl)ethanol” include a density of 1.132g/cm3 and a boiling point of 382.6ºC at 760 mmHg .Safety And Hazards
Direcciones Futuras
The future directions for “2-(4-Morpholinophenyl)ethanol” and its derivatives could involve their use in various biomedical applications, such as the production of 3D hydrogel structures, the encapsulation of cells, and in drug delivery systems . Additionally, they could be used in the synthesis of novel pyrimidine and fused pyrimidine derivatives with potential anticancer activity .
Propiedades
IUPAC Name |
2-(4-morpholin-4-ylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPKNDWCRKFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinophenyl)ethanol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

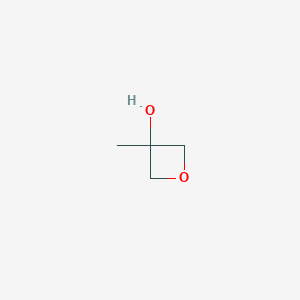
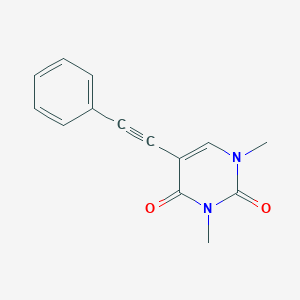
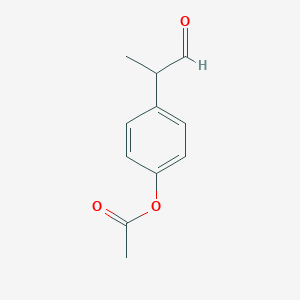
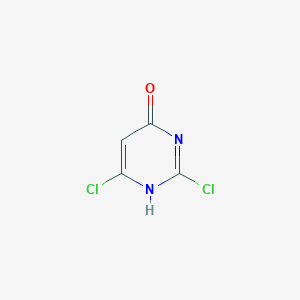
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
